molecular formula C18H17ClN2O4S B2782382 N-(2-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzamide CAS No. 1797887-76-3

N-(2-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzamide

Cat. No.: B2782382
CAS No.: 1797887-76-3
M. Wt: 392.85
InChI Key: BDRCXMKTZWHZAA-UHFFFAOYSA-N
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Description

N-(2-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzamide is a useful research compound. Its molecular formula is C18H17ClN2O4S and its molecular weight is 392.85. The purity is usually 95%.
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Biological Activity

N-(2-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores its biological activity, structure-activity relationships, and potential therapeutic implications based on current research findings.

Structural Overview

The compound features several notable structural elements:

  • Benzamide Core : This component is often associated with various bioactive molecules.
  • Azetidine Ring : Enhances pharmacological properties and provides avenues for modification.
  • Sulfonyl Group : Known for its role in increasing the solubility and biological activity of compounds.

The molecular formula of this compound is C18H17ClN2O4SC_{18}H_{17}ClN_{2}O_{4}S, with a molecular weight of 392.9 g/mol .

Biological Activities

Research indicates that this compound exhibits a range of biological activities, which can be summarized as follows:

  • Anticancer Properties :
    • Preliminary studies suggest that derivatives of compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including MCF-7 and HepG2. The mechanism involves inducing apoptosis through modulation of the Bax/Bcl-2 ratio and caspase activation .
    • Structure modifications have been linked to enhanced activity, indicating the importance of SAR studies in optimizing therapeutic efficacy .
  • Anti-inflammatory Effects :
    • Compounds with similar azetidine structures have demonstrated potential anti-inflammatory properties. The sulfonamide group may play a crucial role in mediating these effects by modulating inflammatory pathways .
  • Antimicrobial Activity :
    • Some derivatives have shown promising antimicrobial effects, which could be attributed to their ability to disrupt bacterial cell wall synthesis or function .

Structure-Activity Relationship (SAR)

The SAR studies are critical for understanding how modifications to the compound's structure can influence its biological activity. The following table summarizes findings related to various structural modifications:

Compound NameStructural FeaturesBiological Activity
N-(2-(3-(4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzamideSimilar azetidine structure with fluorine substitutionPotential anti-inflammatory and antimicrobial effects
N-[4-(4-chlorophenylsulfonyl)-1-piperazinyl]benzamidePiperazine instead of azetidineAnticancer properties through different pathways
Sulfonamide derivatives targeting BCL-2Variations in sulfonamide structureSelective apoptosis-inducing agents for cancer treatment

These modifications can lead to improved potency and selectivity for specific biological targets, making them valuable in drug development .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Cytotoxicity Evaluation :
    • In vitro studies revealed that certain derivatives exhibited significant cytotoxicity against cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic applications .
  • Mechanistic Insights :
    • Research demonstrated that treatment with certain analogs led to cell cycle arrest at specific phases, highlighting their potential as anticancer agents through targeted mechanisms .
  • Pharmacological Profiling :
    • Further pharmacological evaluations are necessary to elucidate the complete biological profile of this compound and its derivatives, focusing on their interactions with various biological targets .

Properties

IUPAC Name

N-[2-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4S/c19-14-6-8-15(9-7-14)26(24,25)16-11-21(12-16)17(22)10-20-18(23)13-4-2-1-3-5-13/h1-9,16H,10-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDRCXMKTZWHZAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CNC(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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